molecular formula C12H10ClNO3 B112626 ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate CAS No. 43142-76-3

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No. B112626
CAS RN: 43142-76-3
M. Wt: 251.66 g/mol
InChI Key: JSJQTSYYPLBOFH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of similar indole derivatives has been reported in the literature . For instance, intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF has been used to produce target compounds .


Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate involves a benzene ring fused to a pyrrole ring, which is a characteristic feature of indole compounds . The 1H NMR spectrum of a similar compound revealed the presence of a singlet signal at δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a valuable synthetic intermediate. It has been prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This transformation involves a series of steps including the elimination of SO2, hydrolysis, and oxidation processes to yield the aldehyde form (Pete, Parlagh, & Tőke, 2003). Similar synthetic pathways have been employed for other formyl-1H-indole-2-carboxylates (Pete, Szöllösy, & Szokol, 2006).

Pharmacological Applications

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate derivatives show potential in pharmacology. For instance, some derivatives have been evaluated as inhibitors of human 5-lipoxygenase, a strategy for intervening in inflammatory and allergic disorders. Compounds such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate have shown significant inhibition of 5-lipoxygenase activity (Karg et al., 2009). Another study demonstrated the design and synthesis of ethyl 5-hydroxyindole-3-carboxylate derivatives as efficient inhibitors of human 5-lipoxygenase, highlighting the importance of the positioning of substituents on the phenylthiomethyl ring for compound potency (Peduto et al., 2014).

Allosteric Modulation Studies

Compounds related to ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate have been studied for their potential as allosteric modulators of cannabinoid type 1 receptors (CB1). For example, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a structurally related compound, was identified as a prototypical allosteric modulator for CB1 (Price et al., 2005).

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJQTSYYPLBOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402973
Record name ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

CAS RN

43142-76-3
Record name ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After phosphorus oxychloride (2.0 ml) was added to N-methylformanilide (2.9 g), and the mixture was stirred for 15 minutes, 1,2-dichloroethane (50 ml) and ethyl 5-chloroindole-2-carboxylate (4.0 g) were added, and the resultant mixture was heated under reflux for 1 hour. The reaction mixture was poured into an aqueous solution (28 ml) of sodium acetate (14 g) under ice cooling. After stirring for 18 hours, insoluble matter was collected by filtration. This product was successively washed with water and diethyl ether to obtain the title compound (3.56 g).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (2.0 mL) was added to N-methylformanilide (2.9 g), and after the mixture was stirred for 15 minutes, 1,2-dichloroethane (50 mL) and 5-chloroindole-2-carboxylic acid ethyl ester (4.0 g) were added thereto, followed by heating under reflux for 1 hour. The reaction mixture was poured into an aqueous solution (28 mL) of sodium acetate (14 g) under ice cooling, and the thus-obtained mixture was stirred for 18 hours. Insoluble matter was collected by filtration, and was sequentially washed with water and diethyl ether, to thereby give the title compound (3.56 g).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
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ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 3
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 4
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

Citations

For This Compound
4
Citations
AA El‐Gendy, MM Said, N Ghareb… - … der Pharmazie: An …, 2008 - Wiley Online Library
… -2-(ethoxycarbonyl)-1H-indol-3yl)methylene)bis(sulfanediyl)diacetic acid 18 In a 250 mL two-necked round-bottomed flask, a mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate …
Number of citations: 41 onlinelibrary.wiley.com
M Said, N Ghareb, A El-Gendy - Zagazig Journal of …, 2007 - zjps.journals.ekb.eg
… Vilsmeier-Hacck formylation of (3) gave ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (4). The reaction of (4) with substituted anilines led to the formation of ethytl 3-(N-aryliminomethyl…
Number of citations: 3 zjps.journals.ekb.eg
CJ Qiao, HI Ali, KH Ahn, S Kolluru, DA Kendall… - European journal of …, 2016 - Elsevier
… To the solution of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (31, 3.06 g, 0.0122 mol) in anhydrous THF (60 mL) was added NaBH 4 (1.15 g, 0.03 mol) slowly at room temperature. …
Number of citations: 26 www.sciencedirect.com
S Mishra, A Sahu, A Kaur, M Kaur… - Current Topics in …, 2023 - ingentaconnect.com
… A Vilsmeier-Haach formylation of ethyl 5chloro-1H-indole-2-carboxylate produced ethyl 5-chloro-3formyl-1H-indole-2-carboxylate by introducing an aldehyde group at the C-3 position …
Number of citations: 3 www.ingentaconnect.com

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